7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[410]heptane hydrochloride is a compound with a unique bicyclic structure that includes a trifluoromethyl group, an oxygen atom, and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method is the Diels-Alder reaction, which involves the cycloaddition of furans with olefinic or acetylenic dienophiles . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride: This compound is similar in structure but lacks the oxygen atom present in 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride.
3-Azabicyclo[3.1.1]heptanes: These compounds have a different bicyclic structure but share some similar properties and applications.
Uniqueness
The presence of both an oxygen and a nitrogen atom in the bicyclic structure of this compound makes it unique compared to other similar compounds. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9ClF3NO |
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Molecular Weight |
203.59 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H |
InChI Key |
FTCWVXUMTCPZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C2N1)C(F)(F)F.Cl |
Origin of Product |
United States |
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